Pyridin-4-amine;hydrobromide

Pharmaceutical salt selection Crystal engineering Protonation stoichiometry

Pyridin-4-amine hydrobromide (CAS 51527-87-8), also referred to as 4-aminopyridine hydrobromide or 4-AP·HBr, is an ionic salt of the heterocyclic amine 4-aminopyridine with hydrobromic acid. The compound has molecular formula C₅H₇BrN₂ and a molecular weight of 175.03 g/mol.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 51527-87-8
Cat. No. B14647891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-amine;hydrobromide
CAS51527-87-8
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N.Br
InChIInChI=1S/C5H6N2.BrH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H
InChIKeyNTYVXOVMHSAZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-amine hydrobromide (CAS 51527-87-8): Product Identity and Core Characteristics for Scientific Procurement


Pyridin-4-amine hydrobromide (CAS 51527-87-8), also referred to as 4-aminopyridine hydrobromide or 4-AP·HBr, is an ionic salt of the heterocyclic amine 4-aminopyridine with hydrobromic acid. The compound has molecular formula C₅H₇BrN₂ and a molecular weight of 175.03 g/mol [1]. As the hydrobromide salt of a voltage-gated potassium (Kv) channel blocker, it retains the fundamental pharmacological activity of its parent free base—non‑selective inhibition of Kv channels, with reported IC₅₀ values of approximately 170 µM and 230 µM against Kv1.1 and Kv1.2 channels expressed in CHO cells, respectively [2]. Salt formation with HBr confers ionic character that modifies key physicochemical properties relative to the free base, including aqueous solubility and thermal behaviour, which directly affect experimental handling, formulation development, and solid‑state characterisation in research and industrial settings.

Why Pyridin-4-amine hydrobromide Cannot Be Interchanged with Generic 4-Aminopyridine or Related Aminopyridine Salts


Although 4-aminopyridine (free base, CAS 504-24-5) and related salts such as 4-aminopyridine hydrochloride share the same pharmacophore, substituting one form for another can introduce uncontrolled variability in solubility, thermal stability, protonation stoichiometry, and crystal packing. The hydrobromide counter‑ion alters the protonation equilibrium and hydrogen‑bonding network compared to the chloride or free‑base forms, which directly impacts dissolution rates, hygroscopicity, and solid‑state stability profiles relevant to both in vitro assay reproducibility and scalable synthetic processes [1]. Furthermore, even within the broader aminopyridine class, 4‑aminopyridine can be distinguished from 3,4‑diaminopyridine (3,4‑DAP) by its unique single‑site protonation behaviour, which defines salt stoichiometry and in vivo pharmacological equivalence despite order‑of‑magnitude in vitro potency differences [1][2]. These factors collectively mean that procurement decisions based on assumed interchangeability risk compromising experimental consistency and regulatory data integrity.

Quantitative Differentiation Evidence for Pyridin-4-amine hydrobromide: Selecting This Salt Form over Comparators


Unique Mono‑Cation Protonation Prevents Variable Salt Stoichiometry Risk Observed with 3,4‑Diaminopyridine

Crystallographic analysis of salt forms demonstrates that 4‑aminopyridine exhibits a single pyridine‑ring nitrogen protonation site (pKₐ ~9.17), producing exclusively a mono‑cation in all acid‑addition salts. In contrast, 3,4‑diaminopyridine contains an additional protonatable 3‑amino group, enabling both mono‑cationic and dicationic species to form depending on the acid stoichiometry and crystallisation conditions [1]. This fundamental difference means 4‑aminopyridine hydrobromide reliably crystallises as a defined 1 : 1 salt (one 4‑AP⁺ cation per Br⁻ anion), eliminating the batch‑to‑batch stoichiometric ambiguity inherent in 3,4‑DAP salts, which can yield either 1 : 1 or 1 : 2 (cation : anion) compositions [1].

Pharmaceutical salt selection Crystal engineering Protonation stoichiometry

In Vivo Equiactivity with 3,4‑Diaminopyridine Despite a 6–7‑Fold in Vitro Potency Deficit: Relevance for Translational Pharmacology

In the isolated mouse phrenic nerve–hemidiaphragm preparation, 3,4‑DAP is 6–7 times more potent than 4‑AP at increasing stimulus‑evoked transmitter release, and similarly 6–7 times more potent at restoring neuromuscular transmission in botulinum toxin‑poisoned rat muscle [1]. In the squid giant axon, 3,4‑DAP exhibits approximately 50‑fold higher potency as a potassium channel blocker [2]. However, when the two compounds are compared head‑to‑head in the anaesthetised cat for reversal of curare‑induced neuromuscular block, 3,4‑DAP and 4‑AP are equiactive in vivo [3]. This in vivo/in vitro potency disconnect is attributed to pharmacokinetic and distributional factors that equalise the effective concentration at the target site, meaning that the hydrobromide salt of 4‑AP does not suffer from a functional efficacy penalty in whole‑animal models relative to the nominally more potent 3,4‑DAP.

Neuromuscular pharmacology Translational research Anti‑curare activity

Halide Counter‑Ion Dictates Non‑Interpenetrated Self‑Catenated Hydrogen‑Bond Network Topology for Crystal Engineering Applications

When the homoconjugated 4‑aminopyridinium cation [(4‑AP)₂H]⁺ is crystallised with different anions, the resulting hydrogen‑bond network topology is determined by the halide vs. polyatomic anion identity. The bromide (Br⁻) and chloride (Cl⁻) salts both adopt an unprecedented non‑interpenetrated, self‑catenated network topology with 4‑connected uninodal architecture, whereas the corresponding BF₄⁻ and PF₆⁻ salts form interpenetrated SrAl₂ and diamond networks, respectively [1]. This demonstrates that the choice of halide counter‑ion—chloride or bromide—in 4‑aminopyridinium salts actively controls the dimensionality and interpenetration behaviour of the crystalline lattice, a property exploitable only with the hydrobromide or hydrochloride formulations.

Supramolecular chemistry Crystal engineering Hydrogen‑bonded networks

pH‑Dependent Potency Modulation: pKₐ‑Governed ~3‑Fold Activity Shift Enables Tailored Assay Conditions

Both 4‑aminopyridine and 3,4‑diaminopyridine possess pKₐ values of approximately 9 [1]. In the isolated mouse phrenic nerve–hemidiaphragm preparation, increasing the extracellular pH from 7.4 to 9.0 increases the potency of both compounds by approximately 3‑fold for stimulating nerve‑evoked transmitter release [1]. This pH‑dependent shift indicates that the unionised (neutral) form of the molecule is the more membrane‑permeant and pharmacologically active species, and that buffering conditions directly modulate apparent potency. The hydrobromide salt, when dissolved, yields the protonated 4‑aminopyridinium cation; the fraction of neutral free base available to cross lipid membranes at a given pH is thus predictable from the Henderson–Hasselbalch equation using the known pKₐ of 9.17 [2].

Ionisation‑state pharmacology Assay buffer optimisation Neuromuscular synaptic transmission

Optimised Application Scenarios for Pyridin-4-amine hydrobromide Based on Verified Differentiation Evidence


Pharmaceutical Salt‑Form Screening and Pre‑Formulation Development Requiring Stoichiometric Fidelity

When a drug‑development programme requires a 4‑aminopyridine salt with precisely defined 1 : 1 stoichiometry to enable reliable molarity‑based dosing and to meet ICH Q6A specifications for new drug substances, pyridin‑4‑amine hydrobromide provides guaranteed mono‑cation stoichiometry. This advantage, rooted in the single pyridine‑nitrogen protonation site of 4‑aminopyridine, eliminates the polymorphic and stoichiometric ambiguity reported for 3,4‑diaminopyridine salts (which can form both 1 : 1 and 1 : 2 compositions). Procurement of the hydrobromide salt specifically supports reproducible pre‑formulation solubility screens, intrinsic dissolution rate measurements, and thermal stability profiling without confounding contributions from variable salt ratios [1].

In Vivo Neuromuscular Pharmacology Models Where Cost‑Effective Equivalence to 3,4‑Diaminopyridine Is Required

For whole‑animal studies of neuromuscular transmission—including anti‑curare reversal, botulinum intoxication models, or Lambert–Eaton myasthenic syndrome research—the hydrobromide salt of 4‑aminopyridine delivers functional efficacy equivalent to the more expensive 3,4‑diaminopyridine. Direct head‑to‑head comparison in anaesthetised cat demonstrates equiactivity in reversing curare‑induced neuromuscular block, despite 3,4‑DAP being 6–7‑fold more potent in isolated tissue baths. This in vivo equivalence, likely driven by favourable pharmacokinetic distribution of the mono‑aminated compound, allows research facilities to reduce consumable costs while maintaining translational validity [2][3][4].

Supramolecular Crystal Engineering Targeting Non‑Interpenetrated Halide‑Bridged Hydrogen‑Bond Networks

In crystal engineering research aimed at constructing porous or guest‑responsive hydrogen‑bonded organic frameworks (HOFs), selecting the hydrobromide salt of 4‑aminopyridine is critical. When used as a tecton (building block) in the homoconjugated [(4‑AP)₂H]⁺ form, the bromide counter‑ion directs crystallisation into a unique non‑interpenetrated, self‑catenated network topology. This stands in marked contrast to polyatomic anions such as BF₄⁻ or PF₆⁻, which yield interpenetrated architectures with reduced void volumes. Only the halide salts (bromide and chloride) generate this specific topological class, making the hydrobromide salt indispensable for studies of topology‑property relationships in organic framework materials [5].

Electrophysiology Assay Design Requiring pH‑Controlled Ionisation‑State Modulation

The well‑characterised pKₐ of 4‑aminopyridine (~9.17) and the experimentally quantified ~3‑fold potency increase when moving from pH 7.4 to pH 9.0 enable deliberate tuning of experimental conditions to modulate the fraction of membrane‑permeant neutral species. This is particularly valuable in voltage‑clamp electrophysiology of potassium channels, where researchers may wish to distinguish between intracellular and extracellular sites of drug action or to amplify weak signals in low‑expression systems. Procuring the hydrobromide salt ensures a consistent starting material for preparing buffered solutions at defined pH, with predictable ionisation behaviour governed by established physicochemical constants [2][6].

Quote Request

Request a Quote for Pyridin-4-amine;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.